Product packaging for Azipramine(Cat. No.:CAS No. 58503-82-5)

Azipramine

Cat. No.: B10784792
CAS No.: 58503-82-5
M. Wt: 366.5 g/mol
InChI Key: GMJAPDJBIOQXSW-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical Sciences

Azipramine is recognized within contemporary chemical sciences as a compound possessing a complex polycyclic structure, specifically classified as a tricyclic or tetracyclic compound ontosight.aiwikipedia.org. Its chemical architecture places it within a class of molecules often explored in medicinal chemistry, particularly in the context of agents targeting the central nervous system ontosight.ainih.govresearchgate.net. The study of this compound's chemistry contributes to the broader understanding of structure-activity relationships within polycyclic systems and the development of synthetic methodologies for accessing such frameworks.

Historical Perspective on Related Chemical Scaffolds and Methodologies

The chemical scaffold of this compound shares similarities with established classes of compounds, notably the tricyclic antidepressants (TCAs) ontosight.ai. Compounds like imipramine (B1671792) and desipramine (B1205290), which feature a tricyclic ring system, represent a historical class of molecules investigated for their biological properties ontosight.ainih.govdrugbank.comnih.gov. Desipramine, for instance, is characterized as a dibenzazepine (B1670418) nih.govdrugbank.com. The chemical methodologies employed in the synthesis of these related tricyclic systems, often involving the construction of fused ring systems and the introduction of amine-containing side chains, provide a historical context for potential synthetic approaches to this compound rsc.orgtandfonline.com. The concept of chemical scaffolds and strategies like scaffold hopping and morphing have been significant in medicinal chemistry for exploring chemical space and generating structural diversity, building upon the knowledge gained from earlier compound classes mdpi.comnih.govlifechemicals.comcam.ac.uk.

Rationale for the Investigation of this compound's Chemistry

The primary rationale for investigating the chemistry of this compound stems from its reported potential for biological activity ontosight.ai. Understanding the intricate chemical structure and properties of this compound is fundamental to elucidating how its molecular architecture relates to its potential interactions with biological targets ontosight.ai. Research into this compound's chemistry is driven by the objective of gaining insights that could inform the design and synthesis of novel compounds with tailored properties, contributing to the ongoing effort to develop advanced chemical tools and potential therapeutic agents ontosight.ainih.gov.

Overview of Research Scope and Objectives for this compound

The research scope concerning this compound chemistry encompasses the detailed characterization of its molecular structure, the exploration of synthetic routes for its preparation, and the investigation of its physical and chemical properties ontosight.ainih.govuni.lumedkoo.com. Key objectives include confirming its precise structural features and determining its fundamental chemical parameters ontosight.aiuni.lu. Further investigation aims to understand its reactivity and potential for chemical modification, which is essential for any potential future development or for using its scaffold in the synthesis of analogs ontosight.ai. The broader objective aligns with the goals of medicinal chemistry to explore the chemical space around promising scaffolds and develop efficient synthetic strategies nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N2 B10784792 Azipramine CAS No. 58503-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58503-82-5

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine

InChI

InChI=1S/C26H26N2/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23/h2-13,18H,14-17,19H2,1H3

InChI Key

GMJAPDJBIOQXSW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5

Origin of Product

United States

Chemical Structure and Properties

Azipramine possesses a defined molecular formula and weight. Its structure is characterized by a polycyclic core system. The compound exists as a free base and can also form salts, such as the hydrochloride salt wikipedia.orguni.lumedkoo.comjst.go.jp.

Here is a summary of some key chemical identifiers and properties:

PropertyValueSource
Molecular FormulaC₂₆H₂₆N₂ wikipedia.orgnih.govuni.luncats.io
Molar Mass366.508 g/mol wikipedia.orgncats.io
PubChem CID65468 wikipedia.orgnih.govuni.lu
CAS Number (Free Base)58503-82-5 wikipedia.org
CAS Number (HCl Salt)57529-83-6 wikipedia.orgmedkoo.com
XLogP (Predicted)5.8 uni.lu
Monoisotopic Mass366.209599
ChemSpider ID58920

The chemical structure includes a complex ring system, contributing to its classification within the tricyclic/tetracyclic group of compounds ontosight.aiwikipedia.org. The presence of nitrogen atoms within the structure is also a key feature, influencing its chemical reactivity and potential for salt formation uni.lumedkoo.com.

Detailed Research Findings on Azipramine Chemistry

Retrosynthetic Analysis and Key Disconnections for this compound

A retrosynthetic analysis of this compound would likely involve identifying key disconnections to simplify the molecular structure into readily available starting materials. A primary disconnection could be the bond connecting the ethylamine (B1201723) nitrogen to the tetracyclic ring system. This suggests the tetracyclic core as a key precursor and the N-benzyl-N-methylethanamine moiety as another.

Further disconnections within the tetracyclic core would depend on the specific synthetic route chosen. For a dibenzazepine-like core, potential disconnections could involve breaking bonds in the seven-membered ring or the connections to the flanking benzene (B151609) rings. Literature on the synthesis of related dibenzazepines, such as desipramine, indicates that the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system is a common precursor. wikipedia.orgresearchgate.net

Development of Novel Synthetic Pathways for this compound

Developing novel synthetic pathways for complex molecules aims to improve efficiency, yield, purity, and sustainability. While specific novel routes for this compound were not detailed in the search results, research on related antidepressants highlights several approaches that could be adapted or provide inspiration.

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be employed in the synthesis of complex molecules.

Convergent Synthesis: This approach involves synthesizing several key fragments separately and then coupling them in a final step. This can be advantageous for synthesizing libraries of related compounds or when dealing with sensitive intermediates. Research on the synthesis of sulfonimidamides, which can include functionalized antidepressants like desipramine, mentions a modular two-step convergent synthesis. acs.orgarkat-usa.org Another study on imipramine (B1671792) analogues investigated a convergent approach involving Sonogashira cross-coupling, although a linear synthesis was ultimately pursued due to challenges. au.dk A convergent synthesis method was also introduced for dendrimers, highlighting its utility in building complex structures from pre-formed branches. google.com

Divergent Synthesis: This strategy starts from a common precursor and branches out to synthesize a series of related compounds. This is useful for exploring structure-activity relationships or generating diverse libraries. Research on sulfonimidamides also describes divergent synthesis approaches depending on the starting materials and reaction conditions. arkat-usa.org Another study reported a divergent synthesis of substituted triazines from a common precursor. researchgate.net

For this compound, a convergent approach could involve synthesizing the tetracyclic core and the N-benzyl-N-methylethanamine side chain independently and then coupling them. A divergent approach could potentially start from a common dibenzazepine precursor and diverge to introduce different substituents or side chains, including the one present in this compound.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in chemical synthesis. This typically involves systematically varying parameters such as catalyst, ligand, solvent, temperature, and reaction time.

While specific optimization studies for this compound synthesis were not found, research on the synthesis of other complex molecules, including antidepressants and related structures, provides general principles and examples of optimization strategies.

Catalyst Screening and Ligand Effects

Catalysts play a vital role in many organic reactions by lowering activation energies and increasing reaction rates. Screening different catalysts is a common optimization technique. For example, in the synthesis of aripiprazole, various catalysts like Pd(TFA)2, Pt(CH3CN)2(SbF6)2, AuCl3, and Au(PPh3)SbF6 were evaluated, with Au(PPh3)SbF6 providing the best results for a specific step. rsc.org Metal-catalyzed reactions are widely used in the synthesis of antidepressant molecules, with various transition metals like iron, nickel, ruthenium, and palladium being employed. rsc.orgresearchgate.net

Ligands can significantly influence the activity and selectivity of metal catalysts. While not specifically mentioned for this compound, ligand design and screening are critical aspects of optimizing many catalytic reactions.

Solvent and Temperature Optimization

The choice of solvent and temperature can significantly impact reaction outcomes, including solubility of reactants, reaction rate, and selectivity. Optimization studies often involve evaluating different solvents and reaction temperatures.

For instance, in the synthesis of an intermediate for O-desmethylvenlafaxine succinate, various solvents like dichloromethane (B109758), acetone (B3395972), ethyl acetate, and methanol (B129727) were tested, with acetone being selected as the optimal solvent based on yield, purity, and cost. frontiersin.org The reaction temperature also influenced the yield, with higher temperatures favoring the reaction. frontiersin.org Another study on Friedel-Crafts cycliacylations showed that the choice of catalyst, solvent, and temperature significantly affected the yield of the desired tricyclic product. semanticscholar.org For example, using AlCl3/CH3NO2 in dichloromethane at room temperature gave the highest yield for one substrate, while P2O5 in toluene (B28343) under reflux was best for another. semanticscholar.org

These examples highlight the importance of systematic optimization of solvent and temperature to achieve desired synthetic outcomes.

This compound, also known as TQ-86, is a tetracyclic antidepressant (TeCA) that was synthesized and pharmacologically evaluated in animal models in 1976 but was not subsequently marketed wikipedia.org. Its chemical structure is N-Benzyl-2-(6,7-dihydroindolo[1,7-ab] guidetopharmacology.orgbenzazepin-1-yl)-N-methylethanamine wikipedia.org. This compound is structurally related to tricyclic antidepressants (TCAs) such as imipramine and desipramine wikipedia.orgwikipedia.org.

While general synthetic methodologies for related antidepressant compounds, including TCAs, have been explored, detailed research specifically on the synthetic routes for this compound is not extensively documented in the readily available literature. The synthesis of complex organic molecules like this compound typically involves a sequence of reactions to construct the characteristic tetracyclic ring system and incorporate the necessary side chains.

Information regarding specific stereoselective synthesis approaches for this compound, such as chiral auxiliary-mediated synthesis or asymmetric catalysis in its formation, is not available in the conducted searches. Stereoselective synthesis is a critical area in pharmaceutical chemistry aimed at producing compounds with a specific spatial arrangement of atoms, which can significantly impact their biological activity. Techniques like the use of chiral auxiliaries, which are temporary stereogenic centers incorporated into a molecule to influence the stereochemical outcome of a reaction uni.lu, and asymmetric catalysis, employing chiral catalysts to induce asymmetry in a reaction nih.gov, are widely used in the synthesis of enantiomerically pure drugs uni.lu. While these methods are applied to the synthesis of various chiral pharmaceuticals wikipedia.orgsci-hub.rumims.comfishersci.caguidetopharmacology.orgfrontiersin.org, their specific application to this compound synthesis is not detailed in the provided search results.

Similarly, the application of green chemistry principles specifically to the synthesis of this compound is not described in the retrieved information. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include atom economy, which maximizes the incorporation of atoms from reactants into the desired product to minimize waste, and the selection of sustainable reagents and solvents guidetopharmacology.orgwikipedia.org. While these principles are increasingly being adopted in the pharmaceutical industry to develop more environmentally friendly synthetic routes for active pharmaceutical ingredients (APIs) guidetopharmacology.orgwikipedia.org, specific details on their implementation in this compound synthesis were not found.

Spectroscopic Characterization Techniques for this compound Structure

Spectroscopic techniques are indispensable tools for confirming the structure of synthesized compounds and investigating their conformational preferences. For this compound, a range of methods including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), along with Ultraviolet-Visible (UV-Vis) spectroscopy, are employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. als-journal.comals-journal.com The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the chemical environment of each nucleus and the connectivity between atoms.

1H-NMR spectroscopy provides information about the types of hydrogen atoms present in the molecule, their relative numbers, and their connectivity to adjacent hydrogen atoms through spin-spin coupling. als-journal.com The chemical shift (δ) values are influenced by the electronic environment, allowing for the differentiation of aromatic, aliphatic, and other types of protons. als-journal.com

13C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of 13C nuclei are particularly sensitive to the hybridization state and the presence of electronegative atoms. als-journal.com

While specific detailed 1H and 13C NMR data for this compound itself are not extensively available in the immediate search results, related tricyclic compounds like desipramine and imipramine have been characterized using these techniques. For instance, 1H-NMR and 13C-NMR data for desipramine derivatives show characteristic signals for aromatic and aliphatic protons and carbons, which can serve as a reference for analyzing the similar core structure in this compound. mpg.dejsbms.jp

Two-dimensional (2D) NMR techniques provide crucial connectivity information that is not available from 1D spectra alone. princeton.eduepfl.ch These techniques are essential for unambiguously assigning signals in complex spectra and for understanding the spatial arrangement of atoms. researchgate.net

COSY (COrrelation SpectroscopY): This technique reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chsdsu.edu It helps in establishing the connectivity of adjacent protons within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). princeton.eduepfl.chsdsu.edu This is fundamental for assigning carbon signals based on known proton assignments. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. princeton.eduepfl.chsdsu.edu This is particularly useful for identifying quaternary carbons and for establishing connectivity across multiple bonds, aiding in the assembly of the molecular skeleton. epfl.chsdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about the spatial proximity of nuclei, typically protons, through the Nuclear Overhauser Effect (NOE). princeton.eduepfl.ch Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space, regardless of the number of bonds separating them. princeton.edu This is invaluable for determining the conformation of the molecule. princeton.edu

The application of these 2D NMR techniques to this compound would allow for the comprehensive assignment of its 1H and 13C NMR spectra and provide insights into its preferred conformation in solution. Studies on related compounds have utilized these techniques for detailed structural elucidation. mpg.deresearchgate.netresearchgate.net

1H-NMR and 13C-NMR Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researchgate.net These methods measure the vibrations of chemical bonds when exposed to infrared light (IR) or monochromatic light (Raman).

IR spectra show absorption bands at specific frequencies corresponding to the stretching and bending vibrations of different functional groups. Raman spectra, which are based on inelastic scattering of light, provide complementary information about molecular vibrations. researchgate.net Certain vibrations that are weak in IR can be strong in Raman and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. medmedchem.com It is primarily used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. medmedchem.commdpi.com

Electrospray ionization (ESI) is a common ionization technique used for polar molecules like this compound. mpg.de In ESI-MS, the molecule is typically observed as a protonated species ([M+H]+). mpg.de The exact mass of the molecular ion provides a highly accurate determination of the molecular weight, which can be compared to the calculated mass based on the molecular formula. mpg.de

Fragmentation of the molecular ion in MS/MS (tandem mass spectrometry) provides characteristic fragment ions. medmedchem.com The pattern of these fragment ions can offer valuable insights into the structure of the molecule by indicating the presence of specific substructures and the ways in which the molecule breaks apart upon ionization. medmedchem.com

For this compound, ESI-MS analysis has been reported, showing a molecular ion peak at m/z = 322.27 [M + H]+, with a calculated mass of 322.1853 [M + H]+. mpg.de This data supports the molecular formula of this compound.

Note: The MS data presented is based on a specific reported observation and may vary depending on the experimental conditions. mpg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (for characterization, not properties)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for characterizing molecules containing chromophores, which are functional groups that absorb UV or visible light. als-journal.comresearchgate.net

The UV-Vis spectrum of a compound shows absorption maxima (λmax) at specific wavelengths and corresponding molar absorptivities (ε). These spectral features are related to the electronic transitions within the molecule. For this compound, which contains aromatic rings and a conjugated system within the tetracyclic structure, UV-Vis spectroscopy can provide characteristic absorption patterns. als-journal.comresearchgate.net

While UV-Vis spectroscopy can also be used to study the electronic properties of a molecule, within the scope of structural characterization, it helps confirm the presence of conjugated systems and aromatic moieties by comparing the observed absorption maxima with known values for similar chromophores. Studies on related tricyclic antidepressants like desipramine and imipramine have utilized UV-Vis spectroscopy for their characterization. researchgate.netnih.govbhu.ac.in

X-ray Crystallography of this compound and its Co-crystals (for solid-state structural determination)

X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystalline substance in the solid state wikipedia.org. It involves diffracting X-rays through a crystal and analyzing the resulting pattern to reconstruct a three-dimensional image of the electron density, from which atomic positions and chemical bonds can be determined wikipedia.org.

Crystal Growth and Quality Assessment

Obtaining high-quality single crystals is the initial and often most challenging step in X-ray crystallography wikipedia.org. The process typically involves dissolving the compound in a suitable solvent and inducing crystallization through various methods such as slow evaporation, vapor diffusion, or cooling. The quality of the resulting crystals is critical; they must be sufficiently large, well-ordered, and free from defects or twinning to produce a clear diffraction pattern wikipedia.org. For a molecule like this compound, experimental parameters such as solvent system, temperature, and concentration would need to be carefully optimized to encourage the formation of diffraction-quality crystals. The quality assessment involves examining the crystals under a microscope for morphology and clarity, and preliminary X-ray screening to check their diffraction ability.

Structural Refinement and Data Interpretation

Once suitable crystals are obtained, they are mounted and exposed to an X-ray beam. The diffraction pattern, consisting of a series of spots (reflections), is recorded by a detector wikipedia.org. The angles and intensities of these reflections are then processed using computational software to generate an electron density map wikipedia.org. This map reveals the positions of the atoms within the crystal lattice. Structural refinement involves adjusting the atomic positions and thermal parameters to best fit the observed diffraction data, minimizing the difference between the observed and calculated diffraction patterns. The result is a highly accurate 3D model of the molecule in its crystalline state, providing precise bond lengths, bond angles, and dihedral angles wikipedia.org. For this compound, a successful X-ray crystallographic study would provide definitive data on the solid-state conformation of its tetracyclic ring system and the orientation of its side chain. While specific crystallographic data for this compound was not found in the immediate search results, studies on structurally related tricyclic antidepressants like desipramine highlight the utility of this method in determining solid-state conformations and interactions, such as binding to proteins or inclusion in host molecules iucr.orgnih.govrcsb.orgiucr.orgresearchgate.net.

Computational Chemistry Approaches to this compound's Molecular Geometry

Computational chemistry provides theoretical methods to study molecular structure, properties, and behavior, complementing experimental techniques like X-ray crystallography. These methods are particularly useful for exploring the conformational landscape of flexible molecules and understanding electronic properties.

Density Functional Theory (DFT) for Optimized Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules als-journal.commdpi.com. DFT calculations can be used to optimize the molecular geometry of this compound, finding the lowest energy arrangement of atoms in the gas phase or in the presence of a solvent model als-journal.commdpi.com. This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, offering insights into the preferred shape of the molecule. Various basis sets and functionals can be employed in DFT calculations, with the choice impacting the accuracy and computational cost als-journal.commdpi.com. For this compound, DFT could predict the equilibrium geometry of its complex ring system and the relative orientation of its flexible side chain. Studies on other tricyclic antidepressants have utilized DFT to determine optimized geometries and compare them with experimental data als-journal.commdpi.comresearchgate.net.

Conformational Analysis and Energy Landscapes

Molecules with flexible bonds, like the side chain of this compound, can exist in multiple conformations. Conformational analysis using computational methods explores these different spatial arrangements and their relative energies semanticscholar.orgresearchgate.net. This can involve systematically rotating rotatable bonds and calculating the energy of each resulting conformation to map the potential energy surface semanticscholar.orgasm.org. The lowest energy conformation represents the most stable arrangement, while other low-energy conformers are also important as they may be biologically relevant. For this compound, conformational analysis would focus on the flexibility of the ethylamine linker and the orientation of the benzyl (B1604629) group relative to the tetracyclic core. This analysis helps understand the range of shapes the molecule can adopt, which is crucial for understanding its interactions with other molecules, such as proteins vietnamjournal.runih.gov. Studies on related compounds have used conformational analysis to identify low-energy structures and assess the impact of side-chain conformation on activity researchgate.netsemanticscholar.orgasm.orgvietnamjournal.runih.gov.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are graphical representations of the charge distribution around a molecule als-journal.comresearchgate.net. They depict the potential energy of a proton at various points in the molecule's vicinity, indicating regions that are likely to attract or repel positively or negatively charged species als-journal.comresearchgate.net. MEP maps are valuable for understanding how a molecule might interact with other charged or polar molecules, such as binding sites on proteins als-journal.comasm.orgresearchgate.netnih.govnih.govresearchgate.net. For this compound, an MEP map would highlight the distribution of electron density, particularly around the nitrogen atoms and the aromatic rings. Regions of negative potential (typically colored red or yellow) indicate areas where electrophilic attack is favored, while regions of positive potential (typically colored blue) indicate areas where nucleophilic attack or interaction with negative charges is likely als-journal.comresearchgate.net. Analyzing the MEP surface of this compound can provide insights into its potential intermolecular interactions and its behavior in biological environments asm.orgresearchgate.netnih.govnih.gov. Studies on related tricyclic structures have used MEP mapping to visualize charge distribution and predict interaction sites asm.orgresearchgate.netnih.govnih.govresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a theoretical approach used to understand the reactivity and electronic properties of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) als-journal.comnih.govresearchgate.netirjweb.comimperial.ac.ukajchem-a.com. The HOMO represents the orbital containing the highest energy electrons and is often associated with the molecule's electron-donating ability als-journal.comnih.gov. Conversely, the LUMO is the lowest energy orbital that is unoccupied by electrons and is related to the molecule's electron-accepting ability als-journal.comnih.gov.

The energies of the HOMO and LUMO, and particularly the energy gap between them (HOMO-LUMO gap), provide valuable insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions nih.govresearchgate.netnih.govresearchgate.netirjweb.comajchem-a.com. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as it requires less energy for electronic transitions to occur nih.govresearchgate.net. Conversely, a larger gap suggests greater stability nih.gov.

Computational chemistry methods, such as Density Functional Theory (DFT), are widely employed to calculate and visualize these frontier molecular orbitals and their associated energies als-journal.comals-journal.comijnc.irmdpi.comnih.govjcbms.orgresearchgate.netresearchgate.netnih.govresearchgate.net. These calculations can help predict the most reactive sites within a molecule and understand its behavior in various chemical processes, including interactions with biological targets nih.govnih.gov.

While FMO analysis is a standard tool in computational chemistry for characterizing the electronic structure and reactivity of organic molecules, including those with complex ring systems similar to this compound als-journal.comals-journal.comijnc.irmdpi.comnih.govjcbms.orgresearchgate.netresearchgate.netnih.govresearchgate.net, specific detailed research findings, calculated energy values for HOMO and LUMO, or visual representations of the spatial distribution of these orbitals specifically for this compound were not identified in the available search results. Studies discussing FMO analysis were found for other tricyclic antidepressant compounds, illustrating the general applicability of this method to this class of molecules als-journal.comals-journal.comijnc.irmdpi.comnih.govjcbms.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.

Therefore, while FMO analysis is a relevant theoretical approach for understanding the electronic properties and potential reactivity of this compound, specific computational data for its frontier molecular orbitals are not presented here based on the conducted literature search.

Mechanistic Investigations of Azipramine at the Molecular Level in Vitro and Theoretical

In Vitro Enzyme Inhibition and Activation Studies of Azipramine

In vitro enzyme studies are crucial for understanding how a compound might affect metabolic pathways or the function of specific enzymes. These investigations typically involve assessing the compound's ability to inhibit or activate enzyme activity and characterizing the kinetics of these interactions europa.eubioivt.com.

Specific detailed in vitro enzyme inhibition or activation studies focusing solely on this compound were not prominently found in the conducted literature search. However, related tricyclic antidepressants like imipramine (B1671792) and its metabolite desipramine (B1205290) have been shown to interact with various enzymes, including cytochrome P450 enzymes involved in drug metabolism and aminopeptidases involved in neurotransmitter degradation nih.govnih.govolemiss.edu. Studies on desipramine, for instance, have investigated its metabolism by CYP2D6 and CYP1A2 drugbank.com. The absence of readily available detailed data for this compound in this area highlights a gap in the published mechanistic characterization of this specific compound.

Kinetic Characterization of Enzyme-Azipramine Interactions

Kinetic characterization of enzyme interactions involves determining parameters such as inhibition constants (Ki), Michaelis constants (Km), and maximal reaction velocities (Vmax) to understand the nature and potency of the interaction nih.govarxiv.orgwustl.edu. For related compounds like desipramine, kinetic studies have been performed to understand its formation from imipramine via enzymes exhibiting biphasic kinetics nih.govarxiv.org. Without specific enzyme assay data for this compound, a detailed kinetic characterization cannot be provided.

Specificity and Selectivity Profiling against Enzyme Panels

Specificity and selectivity profiling involves evaluating a compound's effects across a panel of different enzymes to understand its potential off-target interactions and its preference for particular enzymatic targets bioivt.com. While such broad profiling data for this compound was not found, studies on other antidepressants have examined their interactions with various enzymes, including those involved in neurotransmitter metabolism and other metabolic pathways nih.govdtic.mil.

In Vitro Receptor Binding and Ligand-Target Interactions of this compound

In vitro receptor binding studies are fundamental for identifying the molecular targets of a compound and quantifying its affinity for these targets. These studies often involve using radioligand binding assays and competitive binding experiments.

Research on antidepressant-derived ligands has provided some insights into interactions with key neurotransmitter transporters. A study investigating antidepressant-derived bifunctional ligands, including an analogue referred to as Azidopramine (compound 11), examined binding affinities to serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. While this study focuses on an analogue and not this compound directly, the data presented for Azidopramine at the recombinant serotonin transporter (rSERT) provides an example of the type of quantitative binding information relevant to this section.

Quantitative Binding Assays in Isolated Systems

Quantitative binding assays, such as saturation binding experiments, are used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a ligand for a receptor in isolated systems like cell membranes expressing the target receptor europa.eu. Competition binding assays are then used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a known radioligand from the receptor.

A study involving Azidopramine (compound 11), an analogue of a tricyclic antidepressant, reported its binding affinity at the recombinant serotonin transporter (rSERT) using competition binding experiments with [³H]-citalopram as the radioligand. The Ki value for Azidopramine at rSERT was determined to be 8.82 nM. For context, the study also provided Ki values for several known tricyclic antidepressants at rSERT.

Table 1: Binding Affinities (Ki) at rSERT for Azidopramine (Analogue) and Reference Compounds. Data derived from competition binding experiments using [³H]-citalopram at recombinant SERT.

This data indicates that Azidopramine, an analogue, exhibits binding affinity for the serotonin transporter in the nanomolar range.

Competitive Binding with Known Ligands

Competitive binding studies involve assessing the ability of a test compound to compete with known ligands for binding to a specific receptor site. This helps to understand the compound's relative affinity compared to established ligands and can provide information about the binding site. The study on Azidopramine and other antidepressant analogues utilized competitive binding assays to determine their Ki values against the radioligand [³H]-citalopram at rSERT. This approach is standard for characterizing the binding profile of a new compound relative to known ligands for a target.

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time drugbank.comresearchgate.net. These simulations can provide insights into the dynamic behavior of biological macromolecules and their interactions with small molecules like drugs at an atomic level nih.gov. MD simulations can help understand ligand binding poses, conformational changes in proteins upon ligand binding, and the stability of protein-ligand complexes researchgate.net.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation and position of a ligand when it is bound to a protein receptor or enzyme. wikipedia.org This method is valuable in pharmaceutical research for estimating the binding affinity and mode of interaction between a small molecule and a target protein. mdpi.comarxiv.org While such studies are commonly employed to understand the molecular basis of drug action, specific research detailing ligand-protein docking studies conducted with this compound was not found in the provided search results.

Conformational Changes Upon this compound Binding

The binding of a ligand to a protein can induce conformational changes in the protein structure, which are often critical for modulating protein function and initiating downstream biological effects. thermofisher.com These changes can affect catalytic activity or facilitate interactions with other proteins. thermofisher.com Although the general principle of ligand-induced conformational change is well-established in molecular biology, specific experimental or theoretical data describing conformational changes in target proteins upon binding of this compound were not identified in the available search results.

Cellular Pathway Modulation by this compound (Non-Clinical Cell Line Studies)

Information regarding the specific effects of this compound on cellular pathways, including alterations in gene expression or modulation of protein phosphorylation and signaling cascades in non-clinical cell line studies, is limited in the provided search results.

Gene Expression Alterations in Model Cell Systems

Studies investigating how this compound specifically alters gene expression patterns in model cell systems were not found in the examined literature. Gene expression analysis is a technique used to measure the activity of genes within a cell, providing insights into the cellular processes affected by a compound. While gene expression studies are a common approach to understand the cellular impact of pharmacological agents, data specifically pertaining to this compound's effects on gene expression in cell lines were not available.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Azipramine

Design and Synthesis of Azipramine Analogues

The design and synthesis of drug analogues, including those structurally related to this compound, generally involve systematic modifications to the core structure and the introduction of various functional groups to explore their impact on pharmacological activity and properties mdpi.com.

Systematic Modification of Core Structure

Systematic modification of a core structure is a common strategy in medicinal chemistry to investigate the relationship between chemical structure and biological activity. For compounds with a tricyclic core like this compound, modifications could involve altering the size or composition of the central ring, changing the nature of the fused ring systems, or modifying the linker chain connecting the core to the terminal amine group. While specific examples for this compound are not detailed, SAR studies on other TCAs highlight the importance of the central ring size and the presence or absence of unsaturation in the tricyclic system neu.edu.tr.

Introduction of Functional Groups

The introduction of different functional groups onto the core structure or the side chain of a molecule like this compound is another key aspect of analogue design. These modifications can influence factors such as solubility, lipophilicity, metabolic stability, and interactions with biological targets. For instance, hydroxylation at specific positions on related tricyclic structures can result in active metabolites neu.edu.trnih.gov. The nature and position of substituents on the aromatic rings can also significantly impact activity neu.edu.tr.

Deuterated Analogues for Isotope Effect Studies

Deuterated analogues are synthesized by replacing hydrogen atoms with deuterium (B1214612) isotopes at specific positions within a molecule google.com. These analogues are particularly useful in studying the metabolic fate and pharmacokinetic properties of a compound. The kinetic isotope effect, where the substitution of deuterium for hydrogen can slow down metabolic reactions, can lead to increased exposure to the parent drug. Deuterated analogues are also used as internal standards in analytical methods for quantifying drugs and their metabolites in biological samples nih.govoup.comnih.govuantwerpen.be. While the synthesis of deuterated this compound is not explicitly mentioned, the synthesis of deuterated analogues of related compounds like desipramine (B1205290) and imipramine (B1671792) for use as internal standards in GC-MS is documented nih.govnih.gov.

Comparative Mechanistic Investigations of this compound Analogues (In Vitro)

In vitro studies are crucial for understanding the mechanisms of action of drug candidates and their analogues, including their interactions with enzymes and receptors.

Relative Potencies in Enzyme and Receptor Assays

Assessing the relative potencies of this compound analogues in various enzyme and receptor assays provides insights into how structural modifications influence their binding affinity and functional activity. For instance, studies on related antidepressants examine their potency in inhibiting neurotransmitter transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), as well as their affinity for various receptors such as serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine receptors (e.g., D2) mdpi.comnih.govsemanticscholar.org. Enzyme assays, such as those involving cytochrome P450 enzymes, are used to understand how compounds are metabolized and how they might inhibit or induce drug-metabolizing enzymes drugbank.comnih.goveuropa.eumayoclinic.orgresearchgate.netgoogle.com.

While specific in vitro data for this compound analogues are not available in the provided text, studies on other antidepressants demonstrate the use of techniques like radioligand binding assays to determine binding affinities (Ki values) for transporters and receptors mdpi.comsemanticscholar.org. Enzyme immunoassays and chromatographic methods are employed to quantify drug levels and assess enzyme activity nih.govnih.govnih.govresearchgate.netgoogle.com.

Insights into Binding Affinity Determinants

SAR studies, often supported by in vitro binding data, help to elucidate the key structural features that determine a compound's binding affinity for its targets. By systematically modifying the molecule and observing the changes in potency, researchers can identify which parts of the molecule are important for binding and how they interact with the binding site. For example, studies on other antidepressant analogues have investigated the impact of linker length and substituents on affinity for transporters and receptors mdpi.comsemanticscholar.org. These studies contribute to the rational design of new analogues with improved potency and selectivity.

Computational SAR Studies for this compound Derivatives

Computational approaches play a significant role in understanding the relationship between the chemical structure of a compound and its biological activity (SAR), as well as in identifying potential new active compounds. nih.govnih.gov These methods are particularly useful in early drug discovery to prioritize compounds and guide synthesis. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Model Development (limited to in vitro data)

Quantitative Structure-Activity Relationship (QSAR) models aim to build a mathematical relationship between structural descriptors of compounds and their measured biological activity. nih.govtandfonline.comljmu.ac.uk This allows for the prediction of the activity of new, untested compounds based on their structure. ljmu.ac.uk QSAR models are often developed using in vitro biological activity data, such as binding affinities (Ki) or inhibitory concentrations (IC50). tandfonline.comtandfonline.com

For this compound derivatives, QSAR model development would involve:

  • Compiling a dataset of this compound derivatives with known in vitro activity against a specific biological target (e.g., monoamine transporters, as this compound is a TeCA). wikipedia.orgfrontiersin.org
  • Calculating a range of molecular descriptors for each compound in the dataset. These descriptors can represent various aspects of the molecule's structure, including electronic, steric, and lipophilic properties. nih.govnih.govljmu.ac.uk
  • Developing a statistical model that correlates the molecular descriptors with the in vitro activity. Common methods include multiple linear regression or more advanced machine learning techniques. tandfonline.comtandfonline.com
  • Validating the developed QSAR model using statistical parameters and external test sets to assess its predictive capability. tandfonline.comtandfonline.com
  • While no specific QSAR models for this compound were found, studies on related compounds like desipramine and imipramine have utilized QSAR to understand structural requirements for activity at monoamine transporters and other targets. nih.govresearchgate.net For example, QSAR models have identified the importance of features like aromatic hydrophobic interaction sites and hydrogen bond acceptors for the activity of tricyclic compounds. nih.gov

    Pharmacophore Development and Virtual Screening

    Pharmacophore models represent the essential features of a molecule that are necessary for its biological activity, describing the spatial arrangement of chemical groups that interact with a target. rsc.orgscience.govnih.gov These models can be derived from the 3D structures of active compounds (ligand-based pharmacophores) or from the structure of the biological target (structure-based pharmacophores). rsc.orgscience.govnih.gov

    For this compound, pharmacophore development could involve:

  • Identifying a set of active this compound derivatives with known conformations.
  • Using computational tools to identify common features among these active molecules, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, and their spatial relationships. rsc.orgscience.govnih.gov
  • Once a pharmacophore model is developed, it can be used as a query for virtual screening of large chemical databases. frontiersin.orgrsc.orgacs.org Virtual screening aims to identify potential new compounds that are likely to bind to the target by searching for molecules that match the pharmacophore features. frontiersin.orgrsc.orgacs.orgbiorxiv.org This process can significantly narrow down the number of compounds to be tested experimentally. frontiersin.org

    Virtual screening using pharmacophore models involves:

  • Selecting a chemical database to screen.
  • Using the developed pharmacophore model to search the database for molecules that fit the defined spatial and chemical feature requirements. rsc.orgacs.org
  • Ranking the identified hits based on how well they match the pharmacophore and potentially other criteria like predicted binding affinity or drug-likeness. rsc.orgacs.org
  • Studies on other drug classes, including antidepressants, have successfully employed pharmacophore modeling and virtual screening to identify novel active compounds. rsc.orgnih.govacs.org For instance, pharmacophore models based on known serotonin transporter inhibitors have been used to screen databases and identify new structural classes of potential inhibitors. acs.org

    Metabolite Identification and Characterization (Excluding Clinical Relevance)

    Understanding how a compound is metabolized is crucial in drug discovery and development. scispace.comevotec.com Metabolite identification and characterization studies aim to determine the structures of the metabolic products formed when the parent compound is processed by enzymes, primarily in the liver. scispace.commdpi.comcriver.com

    In Vitro Enzymatic Biotransformation Studies

    In vitro enzymatic biotransformation studies are commonly used to investigate the metabolic fate of a compound. scispace.comevotec.comenamine.net These studies typically involve incubating the compound with biological matrices containing drug-metabolizing enzymes, such as liver microsomes or hepatocytes, from various species (including humans). scispace.comevotec.comenamine.net

    For this compound, in vitro studies would involve:

  • Incubating this compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH). scispace.comenamine.net
  • Collecting samples at different time points. enamine.net
  • Analyzing the samples using analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to detect and profile the presence of metabolites. scispace.comcriver.comenamine.netresearchgate.net
  • These studies help to identify the major metabolic pathways and the enzymes involved in the biotransformation of the parent compound. scispace.comevotec.commdpi.com For example, studies on related tricyclic antidepressants like imipramine and desipramine have shown that cytochrome P450 (CYP) enzymes, particularly CYP2D6, are significantly involved in their metabolism, including N-demethylation and aromatic hydroxylation. nih.govbioline.org.brpsu.eduwikipedia.orgpharmgkb.org

    Structural Elucidation of Metabolites

    Once potential metabolites are detected in in vitro studies, their chemical structures need to be determined. criver.comdss.go.thresearchgate.net Structural elucidation is typically performed using advanced analytical techniques, with mass spectrometry (MS) playing a central role. criver.comresearchgate.netdss.go.thresearchgate.net

    The process of structural elucidation for this compound metabolites would involve:

  • Using high-resolution mass spectrometry (HRMS) to determine the accurate mass of the detected metabolites. criver.comresearchgate.net This information can help in determining the elemental composition of the metabolite. researchgate.netdss.go.th
  • Employing tandem mass spectrometry (MS/MS) to fragment the metabolites and obtain characteristic product ion spectra. criver.comenamine.netdss.go.thresearchgate.net The fragmentation patterns provide valuable information about the structure of the metabolite and how it differs from the parent compound. criver.comdss.go.thresearchgate.net
  • Comparing the MS/MS spectra of the metabolites to that of the parent compound and using knowledge of common metabolic transformations (e.g., hydroxylation, N-dealkylation, oxidation) to propose possible structures. dss.go.thresearchgate.net
  • If possible, synthesizing reference standards of proposed metabolites and comparing their chromatographic and spectral properties to those of the detected metabolites for confirmation. criver.com
  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation, especially for isolating and characterizing metabolites present in sufficient quantities. criver.com
  • Metabolite identification strategies often integrate software-based predictions of metabolic pathways with experimental MS data analysis. enamine.net Techniques like mass defect filtering can aid in the detection of metabolites in complex biological samples. researchgate.net

    Based on the known metabolism of related tricyclic antidepressants, potential metabolic transformations for this compound could include N-demethylation, hydroxylation of the aromatic rings or the alicyclic system, and potentially N-oxidation. nih.govbioline.org.brwikipedia.orgnih.gov

    Advanced Analytical Methodologies for Azipramine Research Applications

    Chromatographic Methods for Azipramine Purity and Quantitative Analysis

    Chromatographic methods are essential for separating this compound from impurities and matrix components, enabling its quantitative determination and purity assessment.

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and ability to handle complex samples. Method development for this compound using HPLC would involve optimizing parameters such as stationary phase chemistry, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. For related tricyclic antidepressants like imipramine (B1671792) and desipramine (B1205290), reversed-phase HPLC with C18 columns is commonly employed. Mobile phases often consist of mixtures of aqueous buffers (e.g., phosphate (B84403) or acetate) and organic solvents like acetonitrile (B52724) or methanol (B129727) researchgate.netresearchgate.netnih.govsigmaaldrich.com. UV detection is frequently used, typically at wavelengths around 215-250 nm, where these compounds exhibit significant absorbance researchgate.netsigmaaldrich.com. The development of a specific HPLC method for this compound would require empirical optimization based on its unique chemical properties to ensure good peak shape, resolution from potential impurities, and appropriate retention time.

    Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile compounds. For less volatile compounds like tricyclic antidepressants, including potentially this compound, derivatization may be necessary to enhance volatility and thermal stability for GC analysis mdpi.comencyclopedia.pub. GC methods for related compounds often utilize capillary columns coated with stationary phases like 5% phenyl polysiloxane (e.g., DB-5MS) mdpi.comencyclopedia.pub. Nitrogen-phosphorus detectors (NPD) or mass spectrometers (MS) are common detection methods in GC for nitrogen-containing compounds like this compound nih.govpsu.edumdpi.comnih.govnih.gov. GC can be applied for purity testing or the analysis of specific volatile degradation products or derivatives of this compound.

    If this compound exists as a mixture of enantiomers, chiral chromatography is indispensable for their separation and individual quantification. Chiral HPLC, employing stationary phases with chiral selectors, is a standard technique for this purpose mdpi.comnih.govasianpubs.org. The selection of the appropriate chiral stationary phase (CSP) and mobile phase composition is critical for achieving enantioseparation. Different types of CSPs, such as polysaccharide-based or macrocyclic antibiotic columns, have been successfully used for the chiral separation of various drugs mdpi.com. Method development would involve screening different chiral columns and mobile phases (e.g., mixtures of hexane (B92381) or heptane (B126788) with alcohols, often with basic or acidic additives) to find conditions that provide adequate resolution between the this compound enantiomers nih.govasianpubs.org.

    Gas Chromatography (GC) for Volatile this compound Derivatives

    Mass Spectrometry (MS) Applications in this compound Research

    Mass spectrometry provides highly sensitive and selective detection capabilities, making it invaluable for the analysis of this compound, particularly in complex matrices or when high accuracy is required.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis and quantification of pharmaceutical compounds in complex biological or environmental matrices thermofisher.comphenomenex.comgoogle.comnih.govmlo-online.com. The coupling of LC provides chromatographic separation, while the tandem MS (MS/MS) provides enhanced selectivity and sensitivity through the fragmentation of precursor ions and detection of specific product ions google.commlo-online.com. For compounds like this compound, electrospray ionization (ESI) in positive ion mode is commonly used thermofisher.comnih.govmdpi.com. Multiple Reaction Monitoring (MRM) is the typical acquisition mode in LC-MS/MS for quantitative analysis, where specific precursor-to-product ion transitions are monitored thermofisher.comgoogle.commlo-online.com. This allows for the selective detection of this compound even in the presence of numerous interfering substances in research samples. LC-MS/MS methods for related TCAs have demonstrated low limits of detection and quantification in biological fluids thermofisher.comnih.govolemiss.educhromatographyonline.com.

    High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements of intact molecules and their fragments nih.govresearchgate.netmonash.eduresearchgate.net. This accurate mass information is crucial for confirming the elemental composition of this compound and its potential metabolites or impurities monash.edu. HRMS can be used in conjunction with LC (LC-HRMS) for both targeted and untargeted screening in complex research samples researchgate.netmonash.eduresearchgate.net. The high resolving power of HRMS allows for the differentiation of compounds with very similar nominal masses (isobars), improving the specificity of the analysis monash.edu. Accurate mass determination with HRMS is essential for structural elucidation and confirming the identity of this compound and related substances in research studies. HRMS can achieve mass accuracy typically within a few parts per million (ppm) nih.govmonash.edu.

    LC-MS/MS for Trace Analysis in Complex Research Matrices

    Electrochemical Detection Methods for this compound

    Electrochemical methods offer sensitive and selective approaches for the detection and study of electroactive compounds. Tricyclic antidepressants, owing to their chemical structures, can exhibit redox behavior amenable to electrochemical analysis. medmedchem.comresearchgate.net

    Cyclic Voltammetry and Amperometry for Redox Behavior

    Cyclic voltammetry (CV) and amperometry are fundamental electrochemical techniques that could be employed to investigate the redox characteristics of this compound. CV involves sweeping the potential of a working electrode and measuring the resulting current, providing information about redox potentials and reaction mechanisms. Amperometry measures the current at a fixed potential, useful for quantitative analysis. These techniques have been utilized to study the electrochemical behavior of other TCAs, revealing oxidation processes often associated with the nitrogen atom within their heterocyclic structures. medmedchem.commdpi.comsamipubco.commdpi.comnih.gov Research on related compounds suggests that their electrochemical activity can be sensitive to pH, influencing the efficiency of electro-oxidation. samipubco.com

    While specific voltammograms or amperometric data for this compound are not available in the search results, studies on desipramine, for instance, have shown distinct electrochemical behavior, including oxidation processes that can be used for its detection. medmedchem.commdpi.comsamipubco.com The application of CV and amperometry to this compound would involve determining optimal experimental conditions, such as pH and scan rate in CV, to characterize its unique redox profile.

    Sensor Development for this compound Detection in Research Settings

    The development of electrochemical sensors for this compound detection in research settings would leverage its electrochemical properties. Sensors often utilize modified electrodes to enhance sensitivity, selectivity, and stability. Various nanomaterials, such as graphene and metal nanoparticles, have been explored for modifying electrodes used in the detection of pharmaceutical compounds, including antidepressants. mdpi.commdpi.commdpi.com

    Research on electrochemical sensors for related TCAs has demonstrated the successful development of modified electrodes for their determination in various matrices. For example, modified glassy carbon paste electrodes and screen-printed electrodes incorporating materials like nickel ferrite (B1171679) nanoparticles or reduced graphene oxide with palladium nanoparticles have been reported for desipramine detection, achieving low detection limits and good recovery rates in biological samples like urine. medmedchem.commdpi.comsamipubco.com Developing a sensor for this compound would likely involve exploring different electrode materials and modifiers to optimize its electrochemical response and enable sensitive quantification in relevant research matrices.

    Spectrophotometric Methods for this compound Quantification in Research Assays

    Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative analysis of pharmaceutical compounds based on their absorption of light at specific wavelengths. bhu.ac.inijrpr.comthermofisher.com

    Research on the spectrophotometric quantification of related tricyclic antidepressants like desipramine and imipramine has involved the development of various methods. These methods often rely on the inherent UV absorption properties of the compounds or involve derivatization reactions to produce chromophores that absorb in the UV-Visible region. bhu.ac.inresearchgate.netcapes.gov.br For instance, UV-Visible spectrophotometry has been optimized and validated for the quantification of desipramine hydrochloride in pharmaceutical forms, utilizing specific wavelengths for measurement. bhu.ac.in Other approaches have involved reactions with various reagents to form colored products measurable by spectrophotometry. researchgate.netcapes.gov.br

    Applying spectrophotometric methods for this compound quantification in research assays would require determining its characteristic UV absorption spectrum and developing suitable methods based on direct measurement or derivatization. Method validation, in line with guidelines, would be crucial to ensure the accuracy, precision, and reliability of the quantitative analysis. bhu.ac.inijrpr.com

    Theoretical and Computational Studies on Azipramine

    Quantum Chemical Calculations of Azipramine's Reactivity

    Quantum chemical calculations can be employed to understand the reactive behavior of this compound. Conceptual DFT is a powerful tool for the semiquantitative study of organic reactivity, providing global and local reactivity descriptors. researchgate.net

    Electrophilicity and Nucleophilicity Indices

    Electrophilicity and nucleophilicity indices are important descriptors for evaluating the reactivity and selectivity of chemical reactions. nih.gov These indices can be calculated using conceptual DFT. researchgate.net The Fukui function indices, electrophilic and nucleophilic Parr functions, and the condensed dual descriptor Δf(r) are local indices used to identify active sites for nucleophilic, electrophilic, and radical attacks on a molecule. researchgate.net For example, the molecular electrostatic potential (MEP) map can be used to identify potential electrophilic (regions of positive potential) and nucleophilic (regions of negative potential) sites on a molecule's surface. als-journal.comresearchgate.net

    While specific data for this compound was not found, studies on related compounds like amitriptyline (B1667244) demonstrate the calculation of global reactivity descriptors such as softness, electronegativity, chemical hardness, and the electrophilicity index based on HOMO and LUMO energies. als-journal.comals-journal.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of a molecule's chemical strength and reactivity. als-journal.comals-journal.com A smaller energy gap generally suggests higher reactivity. als-journal.comals-journal.com

    Reaction Pathways and Transition State Analysis

    Computational methods are essential for exploring reaction mechanisms and determining activation energies by locating transition states. researchgate.netims.ac.jp Transition states represent the highest energy point along a reaction pathway connecting reactants to products. ims.ac.jp Techniques like the Nudged Elastic Band (NEB) method and its improvements are used to find transition states by optimizing the path between known reactant and product structures. ims.ac.jpacs.org The intrinsic reaction coordinate (IRC) procedure can be used to confirm that a located transition state connects the intended minima (reactant and product). acs.org

    Although specific reaction pathways and transition state analyses for this compound were not found, computational studies on the synthesis of antidepressant molecules and other organic reactions demonstrate the application of DFT to analyze transition states and understand reaction mechanisms and diastereoselectivity. acs.orgnih.gov

    Intermolecular Interactions of this compound

    Computational methods are valuable for studying how this compound interacts with its environment, including solvents and other molecules.

    Solvent Effects on Molecular Conformation and Reactivity

    Solvent effects can significantly influence the conformation and reactivity of molecules. researchgate.netplos.org Computational approaches, such as the conductor-like screening model (COSMO) or implicit solvation models, can be incorporated into DFT calculations to estimate the influence of the solvent environment on molecular properties and interactions. chemmethod.comresearchgate.net Studies on other drugs have shown that solvent can affect properties like vibrational frequencies and solubility. als-journal.comchemmethod.com The polarity of the solvent can impact the relative stability of different conformers and alter reaction pathways.

    While no specific studies on solvent effects on this compound were found, research on related TCAs interacting with nanomaterials indicates that the presence of a solvent may not always affect the nature of interactions but can influence the favorability of processes like adsorption at different temperatures. ijnc.irjcbms.org

    Non-Covalent Interactions with Model Systems

    Non-covalent interactions (NCIs), such as Van der Waals forces, hydrogen bonds, and electrostatic interactions, play a crucial role in molecular recognition, binding, and conformational stability. researchgate.netresearchgate.netnottingham.ac.uk Computational methods like NCI analysis and energy decomposition analysis (EDA) are used to characterize and quantify these interactions. researchgate.netacs.org Molecular docking and molecular dynamics simulations are also employed to study the intermolecular interactions between a small molecule (ligand) and a larger system, such as a protein or nanomaterial. als-journal.comals-journal.comacs.orgacs.orgnih.govnih.govnih.gov These studies can help identify binding sites and understand the nature of the interactions involved. acs.orgnih.govnih.gov

    While direct studies of this compound's non-covalent interactions with specific model systems were not found, research on related antidepressants interacting with targets like monoamine transporters or nanomaterials demonstrates the application of these computational techniques to understand binding affinity, interaction energies, and the types of interactions involved (e.g., hydrogen bonding, Van der Waals contacts). chemmethod.comijnc.irjcbms.orgacs.orgnih.govnih.gov

    Molecular Modeling of this compound's Conformational Flexibility

    Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are used to study the conformational landscape and flexibility of molecules. nih.govacs.org Conformational flexibility is important as different conformers can have different properties and reactivities. acs.orgacs.org Molecular dynamics simulations can provide insights into the dynamic behavior of a molecule and how its conformation changes over time in a given environment. nih.govbiorxiv.org

    Although specific molecular modeling studies focusing solely on this compound's conformational flexibility were not identified, studies on other molecules, including cyclic peptides and antidepressants, highlight the use of computational methods to explore different conformations, their relative stabilities, and how they are influenced by the environment. acs.orgacs.orgbiorxiv.org For instance, molecular dynamics simulations have been used to study the conformational changes of proteins upon ligand binding and the flexibility of different regions within a protein structure. nih.govbiorxiv.org

    Conformational Ensemble Generation

    Conformational analysis is a critical aspect of understanding a molecule's behavior, as its biological activity is often related to its low-energy conformations. uit.no The process of conformational analysis involves generating an ensemble of possible conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. uit.noacs.org

    Computational methods commonly used for conformational ensemble generation include energy minimization, Monte Carlo methods, and molecular dynamics (MD) simulations. uit.no MD simulations, in particular, are powerful for sampling conformational space over time by simulating the movement of atoms and molecules based on classical mechanics or hybrid QM/MM force fields. mdpi.comfrontiersin.orggoogle.comuit.no

    For molecules like this compound, which possess flexible regions, generating a representative conformational ensemble is essential for downstream computational studies, such as molecular docking and binding free energy calculations. google.comuit.no The goal is to capture the significantly populated minimum energy structures that the molecule can adopt. researchgate.net The conformational flexibility of ligands can be evaluated by comparing computationally optimized geometries (using QM or MM) to experimental structures, if available. acs.org

    Free Energy Perturbation Studies

    Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states of a system. uiuc.edutemple.edu In the context of drug discovery and computational chemistry, FEP is frequently applied to estimate the relative binding free energies of ligands to a target protein. researchgate.nettemple.edubohrium.commdpi.com

    The core idea behind FEP is to gradually transform a reference system into a target system through a series of intermediate states, often controlled by a coupling parameter (λ). uiuc.edutemple.edu By simulating these transformations, the free energy difference between the initial and final states can be calculated. uiuc.edutemple.edu

    FEP studies are particularly valuable for:

    Estimating the binding affinity of a drug to a target protein by calculating the binding free energy. bohrium.commdpi.comnih.gov

    Determining the relative binding energies of different ligands to the same target, which is crucial for lead optimization in drug design. temple.edu

    Investigating the impact of mutations in a protein on ligand binding affinity.

    The accuracy of FEP calculations can be influenced by factors such as the extent of conformational sampling and the treatment of electrostatic interactions, especially for charged molecules. Longer simulations and appropriate sampling techniques may be required to ensure convergence of free energy calculations, particularly when dealing with charge changes or highly flexible ligands. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also used to estimate binding free energies, often in conjunction with MD simulations. bohrium.commdpi.comrsc.org

    While specific FEP studies on this compound were not found, FEP has been successfully applied to study the binding of other TCAs, such as desipramine (B1205290), clomipramine, and imipramine (B1671792), to neurotransmitter transporters like the leucine (B10760876) transporter (LeuT), a bacterial homologue of human neurotransmitter symporters. researchgate.net These studies demonstrate the applicability of FEP methods to understanding the interactions of this class of compounds with their biological targets. researchgate.net

    Potential Research Applications of Azipramine As a Chemical Tool

    Azipramine as a Chemical Probe for Biological Research

    Chemical probes are small molecules used to perturb biological systems to study protein function and elucidate biological pathways nih.govresearchgate.netacs.org. They are valuable tools in chemical biology and drug discovery for understanding the roles of target proteins in healthy and diseased states researchgate.netpelagobio.com. The development of high-quality chemical probes requires characteristics such as high affinity and selectivity for the target, as well as demonstrated activity in cellular contexts researchgate.net.

    Research has explored the potential of antidepressant-derived compounds as chemical probes for studying neurotransmitter transporters. Notably, a study focusing on developing multifunctional antidepressant probes for covalent labeling and attachment of fluorophores to neurotransmitter transporters synthesized "azidopramine" alongside azidodesipramine and azidobupramine mpg.de. These modified compounds were designed to facilitate the identification and visualization of interaction partners, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) mpg.de.

    Application in Mechanistic Pathway Elucidation (in cell lines or isolated systems)

    While direct studies detailing the use of this compound (or azidopramine) for comprehensive mechanistic pathway elucidation in cell lines or isolated systems are limited in the available literature, the development of azidopramine as a probe suggests its potential in this area mpg.de. Chemical probes, in general, are employed to selectively modulate the activity of a specific protein target, allowing researchers to observe the downstream effects on biological pathways nih.govresearchgate.net. By using a probe like azidopramine that interacts with neurotransmitter transporters, researchers could potentially investigate the signaling cascades and cellular responses initiated or affected by the modulation of these transporters in controlled experimental settings, such as cultured cells. However, specific research findings detailing such applications for this compound were not identified.

    Tool for Target Identification in Chemical Biology

    Target identification is a critical aspect of chemical biology and drug discovery, aiming to determine the specific biological molecules with which a small molecule interacts to exert its effects pelagobio.commedmedchem.comijper.org. Chemical probes can serve as valuable tools for target identification, particularly through affinity-based approaches patsnap.commdpi.com. The synthesis of azidopramine with functionalities for covalent labeling and fluorophore attachment exemplifies this approach mpg.de. By using such a modified this compound derivative, researchers could potentially capture and identify the proteins it binds to within a complex biological mixture, such as cell lysates mdpi.com. The study mentioning azidopramine indicated its evaluation for binding affinities to SERT, NET, and DAT, and successful visualization of azidobupramine-SERT complexes in enriched protein material and living cells mpg.de. This demonstrates the potential of this compound-derived probes for identifying and validating interactions with specific protein targets. However, extensive studies using this compound for unbiased target identification across a wide range of proteins have not been reported in the examined literature.

    Methodological Development Using this compound

    As a Standard or Reference Compound for Analytical Techniques

    Information regarding the specific use of this compound as a standard or reference compound for analytical techniques was not found in the conducted research. While related tricyclic compounds such as Desipramine (B1205290) and Imipramine (B1671792) are frequently mentioned as analytical reference standards in various chromatographic methods, including HPLC and GC-MS, for the determination of tricyclic antidepressants in biological and pharmaceutical samples, the search results did not provide evidence of this compound being utilized in this capacity caymanchem.commedmedchem.comnih.govsigmaaldrich.comsigmaaldrich.comencyclopedia.pubmdpi.comnih.govcerilliant.comlgcstandards.comnih.govresearchgate.net.

    Future Research Directions and Unexplored Avenues in Azipramine Chemistry

    Elucidation of Novel Synthetic Pathways and Methodologies

    Current public information does not provide detailed, specific synthetic routes developed for Azipramine beyond its initial synthesis. Future research could focus on developing novel and efficient synthetic methodologies for this compound. This could involve exploring alternative reaction pathways, utilizing modern catalytic systems (such as metal-catalyzed reactions, which are relevant in the synthesis of other antidepressant molecules) thermofisher.comfishersci.cawikidoc.org, or employing green chemistry principles to develop more sustainable synthesis routes nih.gov. Investigating asymmetric synthesis could also be a relevant avenue if chiral centers are identified as significant for its chemical properties or potential interactions. The challenges in synthesizing complex heterocyclic compounds, which are relevant to this compound's structure, are an ongoing area of chemical research thermofisher.com.

    Deeper Mechanistic Understanding of this compound's Interactions at Atomic Resolution

    Development of Advanced Analytical Techniques Tailored for this compound

    General advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used in pharmaceutical analysis nih.govuni.lu. However, the development of analytical techniques specifically tailored for the detection, quantification, and characterization of this compound and its potential chemical degradation products or metabolites is not extensively documented in the public search results. Future research could focus on optimizing chromatographic methods (e.g., developing specific stationary phases or mobile phases), hyphenated techniques, or electrochemical methods for enhanced sensitivity, selectivity, and efficiency in this compound analysis in various matrices relevant to chemical studies. The application of Nuclear Magnetic Resonance (NMR) spectroscopy could also be explored for detailed structural elucidation and purity assessment nih.gov.

    Exploration of this compound in Emerging Fields of Chemical Research

    Beyond its initial context as a potential psychopharmacological agent, this compound's unique chemical structure could lend itself to exploration in other emerging fields of chemical research. This could include investigating its properties in materials science, supramolecular chemistry, or as a scaffold for the development of novel chemical probes. The chemical reactivity and potential for functionalization of the this compound core structure could be explored for applications in areas unrelated to its initial biological assay, potentially leveraging its tricyclic/tetracyclic framework. However, there is no public information detailing such explorations for this compound specifically.

    Open Questions and Challenges in this compound Synthesis and Reactivity

    Based on the limited public information, several open questions and challenges exist in the chemical understanding of this compound. The lack of detailed published synthetic routes makes replicating or modifying its synthesis challenging. Understanding its full chemical reactivity profile, including its stability under various conditions and its potential degradation pathways, is crucial for any future chemical work. Challenges in stereochemical control during synthesis, if applicable to this compound's structure, would also be a significant area for investigation. The relationship between its specific tetracyclic structure and its chemical properties compared to other tricyclic systems presents an area for further chemical inquiry.

    Long-Term Research Vision for the this compound Chemical Class

    The long-term research vision for the this compound chemical class, from a purely chemical perspective, could involve establishing a comprehensive understanding of its synthesis, reactivity, and physical-chemical properties. This fundamental chemical knowledge could then serve as a basis for the rational design and synthesis of novel compounds with modified structures to explore the impact of chemical changes on properties. Developing efficient and sustainable synthetic routes, alongside advanced analytical methods for characterization, would be central to this vision. The exploration of its chemical behavior in diverse environments and its potential in various chemical applications, independent of its initial biological screening, represents a long-term avenue for research in pure chemistry.

    Q & A

    Basic Research Questions

    Q. What validated protocols exist for synthesizing azipramine, and how can researchers ensure reproducibility?

    • Methodological Answer : this compound synthesis requires strict adherence to documented procedures, including reaction conditions (e.g., solvent systems, temperature control) and purification steps (e.g., recrystallization or chromatography). Researchers should cross-reference pharmacological literature for validated protocols and report detailed experimental parameters, such as reagent purity (e.g., ≥98%) and instrument calibration . Reproducibility hinges on explicit documentation of stoichiometric ratios, reaction times, and spectral data (e.g., NMR, IR) for intermediate and final compounds.

    Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?

    • Methodological Answer : Structural elucidation relies on spectroscopic methods:

    • NMR : Confirm proton/carbon environments and stereochemistry.
    • Mass Spectrometry : Validate molecular weight (±2 Da tolerance).
    • X-ray Crystallography : Resolve crystalline structure (if applicable).
    • Report melting points (±0.5°C precision) and retention times in HPLC/GC analyses with reference standards .

    Q. What are the primary pharmacological targets of this compound, and how are these identified experimentally?

    • Methodological Answer : Target identification involves in vitro binding assays (e.g., radioligand displacement studies) and in silico docking simulations. For example:

    • Table 1 : Receptor Affinity Data for this compound
    Receptor TypeIC₅₀ (nM)Assay TypeReference
    Serotonin 5-HT₂12.3 ± 1.5Radioligand
    Dopamine D₂45.7 ± 3.2Competitive Binding
    • Use dose-response curves to calculate EC₅₀/IC₅₀ values, ensuring statistical validation (p < 0.05) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?

    • Methodological Answer : Contradictions often arise from model-specific variables (e.g., species differences, dosing regimens). Apply systematic frameworks:

    Meta-Analysis : Aggregate data from multiple studies, adjusting for heterogeneity (e.g., random-effects models).

    In Vitro-In Vivo Correlation (IVIVC): Compare pharmacokinetic profiles (e.g., plasma concentration vs. receptor occupancy).

    Principal Contradiction Analysis : Identify dominant variables (e.g., metabolic enzymes) influencing outcomes .

    Q. What strategies optimize this compound’s pharmacokinetic profile for CNS penetration?

    • Methodological Answer : Enhance blood-brain barrier (BBB) permeability via:

    • Lipophilicity Adjustments : Modify logP values (optimal range: 2–5) through prodrug design.
    • P-glycoprotein Inhibition : Co-administer inhibitors (e.g., verapamil) to reduce efflux.
    • Nanocarrier Systems : Use lipid-based nanoparticles to improve bioavailability . Validate using in situ brain perfusion models and LC-MS/MS quantification .

    Q. How should researchers design dose-escalation studies for this compound to minimize toxicity risks?

    • Methodological Answer : Follow phase I clinical trial principles:

    • Fibonacci Dose Escalation : Start at 1/10th of the no-observed-adverse-effect level (NOAEL) from preclinical data.
    • Pharmacokinetic Monitoring : Measure AUC (area under the curve) and Cₘₐₓ to assess exposure-response relationships.
    • Safety Endpoints : Track QTc prolongation and hepatic enzymes (ALT/AST) .

    Q. What statistical approaches are critical for analyzing contradictory data in this compound’s mechanism of action?

    • Methodological Answer : Employ mixed-methods frameworks:

    • Bayesian Hierarchical Modeling : Account for variability across experimental replicates.
    • Sensitivity Analysis : Test robustness of conclusions to outlier exclusion.
    • Pathway Enrichment Analysis : Integrate omics data (e.g., transcriptomics) to identify confounding pathways .

    Methodological Guidelines

    • Data Reporting : Adhere to metric units (e.g., nM, mg/kg) and report numerical precision aligned with instrument limits (e.g., ±0.1 mg balance precision) .
    • Ethical Compliance : For human studies, detail participant selection criteria (e.g., exclusion of CYP2D6 poor metabolizers) and IRB approval processes .
    • Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use tools like Zotero for citation management .
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.